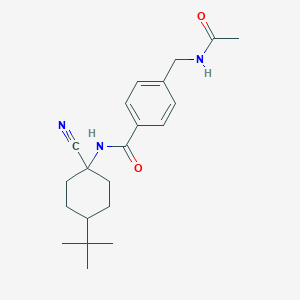![molecular formula C21H18ClN5O3S B2491349 N-(2-Ethoxyphenyl)-2-((1-(4-Chlorphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamid CAS No. 946262-68-6](/img/structure/B2491349.png)
N-(2-Ethoxyphenyl)-2-((1-(4-Chlorphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step reactions, starting from basic heterocyclic scaffolds and incorporating various substituents through reactions like acylation, cyclization, and nucleophilic substitution. For instance, Salian et al. (2017) describe the synthesis of a complex acetamide involving the reaction of a carbothioamide with N-(4-nitrophenyl)maleimide, showcasing the type of reactions that might be involved in synthesizing the target compound (Salian, Narayana, & Sarojini, 2017).
Molecular Structure Analysis
Structural analysis of compounds with similar complexity often employs techniques like NMR, IR, LCMS, and X-ray crystallography to elucidate their molecular configuration. For example, studies by Narayana et al. (2016) on similar compounds provide detailed insights into molecular conformations and intermolecular interactions, which could be extrapolated to understand the molecular structure of our target compound (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Chemical Reactions and Properties
Chemical reactions of such acetamides usually involve transformations under various conditions, leading to the formation of new bonds or functional groups. The reactivity can be influenced by the presence of electron-donating or withdrawing groups, affecting the compound's behavior in synthetic pathways. For instance, Farouk et al. (2021) discuss the chemical behavior of a pyrimidine derivative towards primary amines, showcasing typical reactions that could be relevant (Farouk, Ibrahim, & El-Gohary, 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties can be influenced by the compound's molecular structure and functional groups. Studies like those by Kumarasinghe et al. (2009) on pyrazol-propionic acid derivatives offer a glimpse into how structural differences affect physical properties, potentially applicable to the compound (Kumarasinghe, Hruby, & Nichol, 2009).
Wissenschaftliche Forschungsanwendungen
Antikrebsaktivität
CBS-1 hat ein vielversprechendes Antikrebs-Potenzial gezeigt. In einer Studie wurde eine Reihe von Pyrazolo[3,4-d]pyrimidin- und Harnstoff-Hybriden, einschließlich CBS-1, synthetisiert und auf ihre Antikrebsaktivität untersucht. Bemerkenswert ist, dass CBS-1 eine Zytotoxizität gegen verschiedene Krebszelllinien zeigte und Doxorubicin übertraf. Es hemmte effektiv den Zellzyklusfortschritt, induzierte Apoptose und unterdrückte die NF-κB- und IL-6-Aktivierung .
CDK4/6-Hemmung
CBS-1 gehört zu einer neuartigen Klasse von Imidazo[1′,2’:1,6]pyrido[2,3-d]pyrimidin-Derivaten. Diese Verbindungen weisen charakteristische Triheteroarylstrukturen auf und wurden als CDK4/6-Inhibitoren entdeckt. Insbesondere CBS-1 (neben anderen Derivaten) zeigte im niedrigen Nanomolarbereich Aktivität gegen CDK4/6, was es zu einem potenziellen Kandidaten für die Krebstherapie macht .
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-2-30-17-6-4-3-5-16(17)24-18(28)12-31-21-25-19-15(20(29)26-21)11-23-27(19)14-9-7-13(22)8-10-14/h3-11H,2,12H2,1H3,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUGBHMUQRPACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)benzonitrile](/img/structure/B2491271.png)




![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2491278.png)


![Diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate](/img/structure/B2491281.png)
![tert-Butyl N-[2-(4-{2-oxo-hexahydrothieno[3,4-d]imidazolidin-4-yl}butanamido)ethyl]carbamate](/img/structure/B2491286.png)
